
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3-methoxyprop-1-ene backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3-methoxyprop-1-ene with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
Temperature: Room temperature to reflux conditions.
Base: Triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the purity and yield of the product.
Purification: Techniques such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the propene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated organotin compounds.
Applications De Recherche Scientifique
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin groups. These interactions can lead to:
Catalytic Activity: The compound can act as a catalyst in various organic reactions.
Biological Interactions: Binding to biomolecules such as proteins or nucleic acids, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Phenoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Prop-1-ene-1,3-diylbis(trimethylsilane)
- 1-Propene, 3-methoxy-
Uniqueness
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific combination of a methoxy group and trimethylstannane groups, which confer distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
78338-48-4 |
|---|---|
Formule moléculaire |
C10H24OSn2 |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
(3-methoxy-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C4H6O.6CH3.2Sn/c1-3-4-5-2;;;;;;;;/h3H,4H2,2H3;6*1H3;; |
Clé InChI |
QEDIDTKVMCHRSP-UHFFFAOYSA-N |
SMILES canonique |
COCC=C([Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


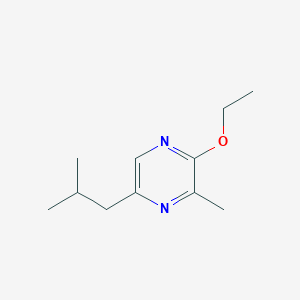


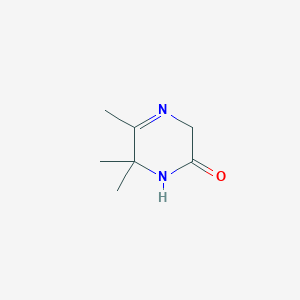
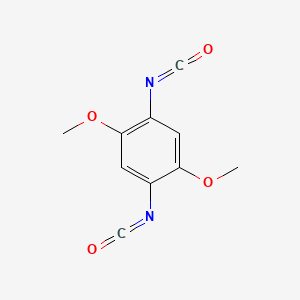

![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
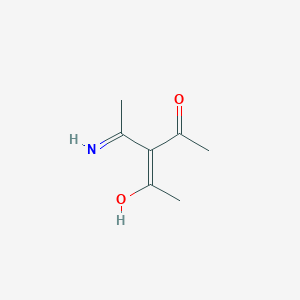
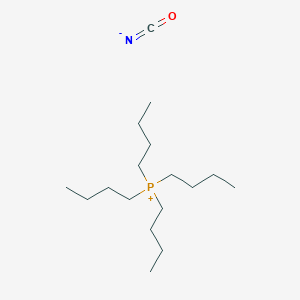

![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
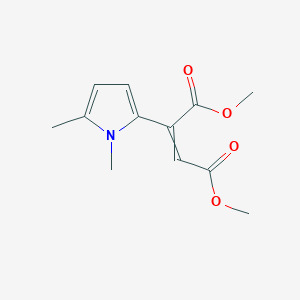
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

